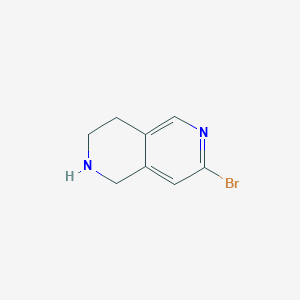
7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound featuring a bromine atom attached to a tetrahydro-2,6-naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-2,6-naphthyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 1,2,3,4-tetrahydro-2,6-naphthyridine in an appropriate solvent such as chloroform.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Heat the mixture under reflux until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of safer brominating agents and greener solvents is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding naphthyridine derivative.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to further reduce the naphthyridine ring.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Oxidation: Naphthyridine derivatives with different oxidation states.
Reduction: Dehalogenated or fully reduced naphthyridine compounds.
Scientific Research Applications
Chemistry: 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and functional materials.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its role in developing new therapeutic agents.
Industry: The compound finds applications in the development of advanced materials, including polymers and dyes. Its unique structure allows for the creation of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the naphthyridine ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-2,6-naphthyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
1,2,3,4-Tetrahydroquinoline: A related heterocycle with different nitrogen positioning, affecting its chemical properties and uses.
Uniqueness: 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of diverse compounds with tailored properties.
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
7-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h3,5,10H,1-2,4H2 |
InChI Key |
HTQWLALDYDOEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















